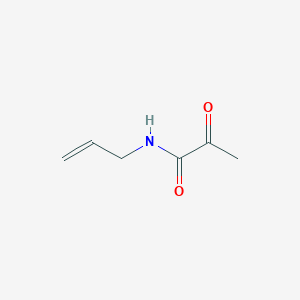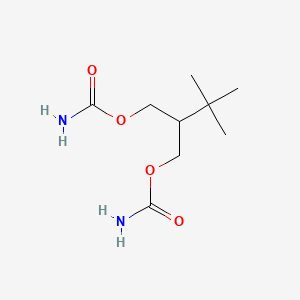
2-tert-Butyl-1,3-propanediol dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C9H18N2O4 It is a derivative of 1,3-propanediol, where two carbamate groups are attached to the hydroxyl groups of the propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3-propanediol dicarbamate can be achieved through several methods. One common approach involves the reaction of 2-tert-Butyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative. This intermediate is then treated with ammonia or ammonium hydroxide to yield the dicarbamate . The reaction conditions typically involve the use of an acid combining compound such as sodium hydroxide or dialkylaniline to promote the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of standard reactors capable of sustaining high pressures, such as 125 psi, to facilitate the hydrogenation and subsequent reactions .
化学反応の分析
Types of Reactions
2-tert-Butyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbamates, depending on the specific reaction pathway and conditions employed.
科学的研究の応用
2-tert-Butyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 2-tert-Butyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may act on the central nervous system to produce sedative and muscle relaxant effects .
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-propanediol dicarbamate: Known for its anticonvulsant properties.
2-Methyl-2-propyl-1,3-propanediol: Exhibits sedative, anticonvulsant, and muscle relaxant effects.
tert-Butyl alcohol: A simpler tertiary alcohol with various industrial applications.
Uniqueness
2-tert-Butyl-1,3-propanediol dicarbamate is unique due to its specific structural features and the presence of tert-butyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
25462-21-9 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-3,3-dimethylbutyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)6(4-14-7(10)12)5-15-8(11)13/h6H,4-5H2,1-3H3,(H2,10,12)(H2,11,13) |
InChIキー |
JGMFEVONQBBJBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



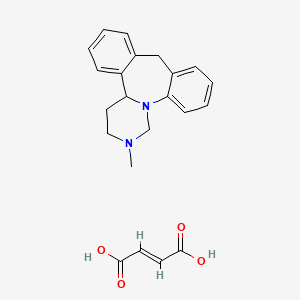
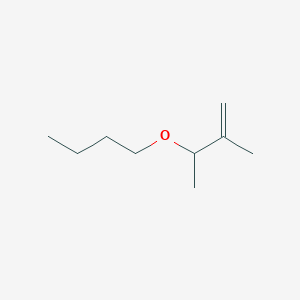
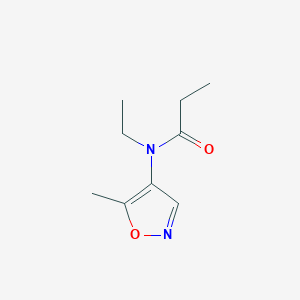
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
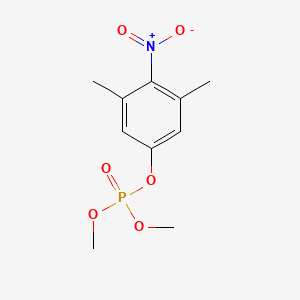
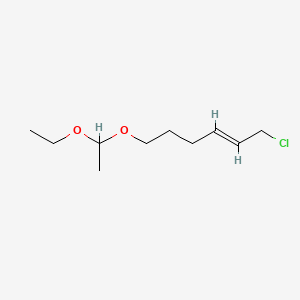
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)
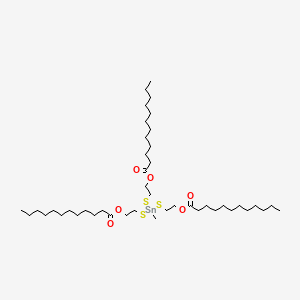

![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
